molecular formula C14H12N2O B2916547 1,3-Benzoxazol-2-yl(phenyl)methanamine CAS No. 13591-17-8

1,3-Benzoxazol-2-yl(phenyl)methanamine

Cat. No.: B2916547
CAS No.: 13591-17-8
M. Wt: 224.263
InChI Key: FGVNWEYDFMDJSJ-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-yl(phenyl)methanamine is an organic compound with the molecular formula C14H12N2O. It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzoxazole ring fused with a phenyl group and an amine group attached to the methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazol-2-yl(phenyl)methanamine can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then reacted with phenylmethanamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-2-yl(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-Benzoxazol-2-yl(phenyl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzoxazol-2-yl(phenyl)methanone
  • 1,3-Benzoxazol-2-yl(phenyl)methanol
  • 1,3-Benzoxazol-2-yl(phenyl)methanethiol

Uniqueness

1,3-Benzoxazol-2-yl(phenyl)methanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound in various research fields .

Biological Activity

1,3-Benzoxazol-2-yl(phenyl)methanamine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action as a dual orexin receptor antagonist.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H12N2O\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}

This compound features a benzene ring fused to an oxazole ring, contributing to its unique chemical reactivity and biological activities.

This compound acts primarily as a dual orexin receptor antagonist (DORA) . It binds to orexin receptors, specifically blocking the actions of orexin A and B, which are neuropeptides that promote wakefulness. This mechanism suggests potential applications in treating sleep disorders such as insomnia.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The antimicrobial activity of this compound has been evaluated using the minimum inhibitory concentration (MIC) method.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Candida albicans16Strong

The compound shows promising activity against Candida albicans, with an MIC value indicating strong antifungal properties .

Anticancer Activity

Benzoxazole derivatives have been noted for their anticancer potential. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Selectivity Index (Normal Cells)
MCF-7 (Breast)155
A549 (Lung)204
HepG2 (Liver)306

The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazole derivatives:

  • Antifungal Study : A study evaluated various benzoxazole derivatives against Candida strains. The results showed that compounds with specific substitutions exhibited enhanced antifungal activity, with some derivatives demonstrating MIC values comparable to established antifungal agents .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of several benzoxazole derivatives on cancer cell lines. The findings indicated that certain structural modifications could lead to increased selectivity for cancer cells over normal cells .

Properties

IUPAC Name

1,3-benzoxazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNWEYDFMDJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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